N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide
CAS No.:
Cat. No.: VC20034312
Molecular Formula: C17H16FN5O
Molecular Weight: 325.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16FN5O |
|---|---|
| Molecular Weight | 325.34 g/mol |
| IUPAC Name | N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3,4-dimethylbenzamide |
| Standard InChI | InChI=1S/C17H16FN5O/c1-11-3-4-13(9-12(11)2)17(24)19-10-16-20-21-22-23(16)15-7-5-14(18)6-8-15/h3-9H,10H2,1-2H3,(H,19,24) |
| Standard InChI Key | YPDQEKZBQLKYOB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)C |
Introduction
General Synthetic Approach
The synthesis of such compounds typically involves:
-
Formation of the Tetrazole Ring:
-
Tetrazoles are commonly synthesized via cyclization reactions involving azides and nitriles under acidic or thermal conditions.
-
For this compound, a precursor like 4-fluorobenzonitrile could react with sodium azide in the presence of a catalyst (e.g., zinc chloride) to form 1-(4-fluorophenyl)-tetrazole.
-
-
Attachment of the Benzamide Group:
-
The tetrazole derivative can undergo alkylation with a benzyl halide derivative (e.g., 3,4-dimethylbenzoyl chloride) in the presence of a base like triethylamine or pyridine.
-
Reaction Scheme
Medicinal Chemistry
Compounds with tetrazole scaffolds are widely studied for their biological activities:
-
Antimicrobial Activity:
-
Tetrazoles are known to exhibit antibacterial and antifungal properties by interacting with microbial enzymes.
-
-
Anti-inflammatory Agents:
-
The tetrazole group can mimic carboxylic acids in nonsteroidal anti-inflammatory drugs (NSAIDs).
-
-
Anticancer Potential:
-
Fluorinated aromatic rings often enhance binding affinity to cancer-related receptors.
-
Material Science
Tetrazole derivatives are also used in energetic materials due to their high nitrogen content and stability.
Analytical Characterization
To confirm the structure of this compound:
-
NMR Spectroscopy:
-
-NMR: Signals for aromatic protons (fluorophenyl and benzamide), methyl groups.
-
-NMR: Peaks for carbon atoms in tetrazole and benzamide groups.
-
-
Mass Spectrometry (MS):
-
Molecular ion peak at (if molecular weight is confirmed).
-
-
Infrared (IR) Spectroscopy:
-
Characteristic peaks for amide () and tetrazole () groups.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume